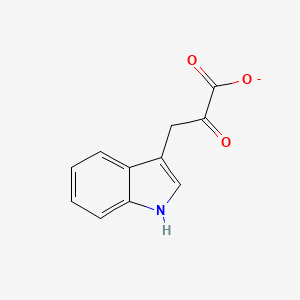

3-(Indol-3-yl)pyruvate

Vue d'ensemble

Description

3-(indol-3-yl)pyruvate is a indol-3-yl carboxylic acid anion that is the conjugate base of 3-(indol-3-yl)pyruvic acid It has a role as a Saccharomyces cerevisiae metabolite and a plant metabolite. It is an indol-3-yl carboxylic acid anion and a 2-oxo monocarboxylic acid anion. It is a conjugate base of a 3-(indol-3-yl)pyruvic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies indicate that derivatives of 3-(Indol-3-yl)pyruvate exhibit promising anticancer properties. For instance, a study synthesized new α-indolylacrylate derivatives from 2-substituted indoles and various pyruvates, including this compound. These derivatives demonstrated significant anticancer activity, with one compound showing an IC50 value of 9.73 μM, suggesting their potential as novel anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their effects involves the formation of new carbon–carbon bonds between the indole core and pyruvate moieties. This reaction is facilitated by catalytic ionic liquids, which enhance the yield and selectivity of the products . The ability of this compound to participate in such reactions underscores its importance in drug design.

Antimicrobial Applications

Development of Antibacterial Agents

This compound has been explored for its antimicrobial properties. A study evaluated several synthetic antibacterial agents containing indole fragments, revealing that compounds based on indole structures exhibited varying degrees of antimicrobial activity . The therapeutic index for these compounds ranged significantly, indicating their potential for further development into effective antimicrobial drugs.

Biochemical Research

Role in Immune Function

Emerging research suggests that this compound may play a role in immune function. It exists in an equilibrium between keto and enol forms, which may have different biological activities. Understanding the reactivity and stability of these tautomers is crucial for elucidating their functional roles in biological systems . Analytical techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) have been employed to study these properties, providing insights into their behavior in various solvents and conditions .

Case Studies and Experimental Findings

Analyse Des Réactions Chimiques

Decarboxylation to 2-(Indol-3-yl)acetaldehyde

The primary reaction catalyzed by indolepyruvate decarboxylase (EC 4.1.1.74) involves the decarboxylation of 3-(indol-3-yl)pyruvate to produce 2-(indol-3-yl)acetaldehyde and carbon dioxide:

Key Features :

-

Enzyme Class : Carboxy-lyases (EC 4.1.1), which cleave carbon-carbon bonds .

-

Systematic Name : this compound carboxy-lyase[(2-indol-3-yl)acetaldehyde-forming] .

-

Structural Insight : The enzyme’s structure (PDB: 1OVM) has been resolved, confirming its α/β hydrolase fold and thiamine pyrophosphate (TPP) cofactor dependency .

Substrate Specificity :

This enzyme also acts on phenylpyruvate and pyruvate, indicating a broader role in 2-oxo acid metabolism .

Table 1: Enzymes Catalyzing Reactions of this compound

Competing Pathways and Substrate Interactions

This compound intersects with multiple metabolic routes:

-

Fusel Alcohol Production : In yeast, decarboxylation products like 2-(indol-3-yl)acetaldehyde are reduced to fusel alcohols (e.g., tryptophol) .

-

Cross-Reactivity : Enzymes such as pyruvate decarboxylase isozymes (PDC1, PDC5, PDC6) and ARO10 also process structurally similar 2-oxo acids (e.g., phenylpyruvate) .

Kinetic and Functional Data

Propriétés

Formule moléculaire |

C11H8NO3- |

|---|---|

Poids moléculaire |

202.19 g/mol |

Nom IUPAC |

3-(1H-indol-3-yl)-2-oxopropanoate |

InChI |

InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)/p-1 |

Clé InChI |

RSTKLPZEZYGQPY-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)[O-] |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.